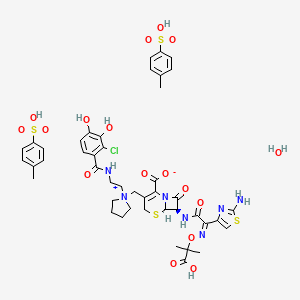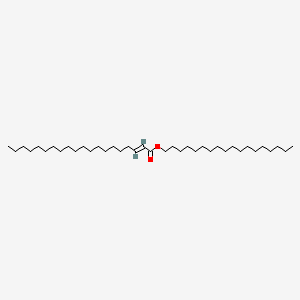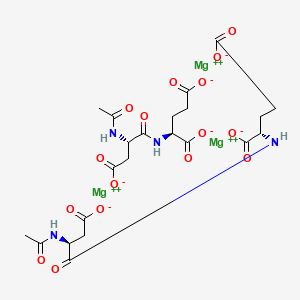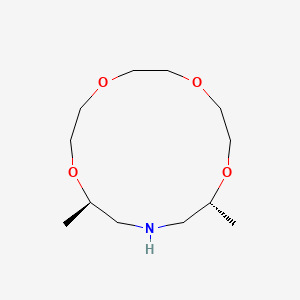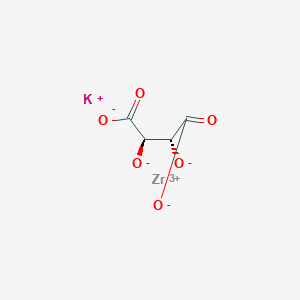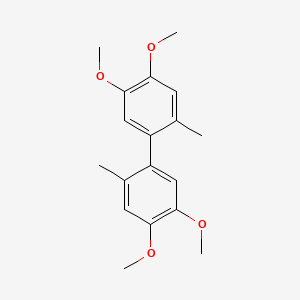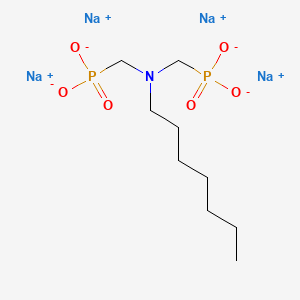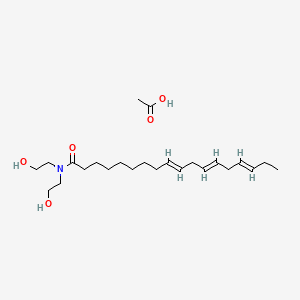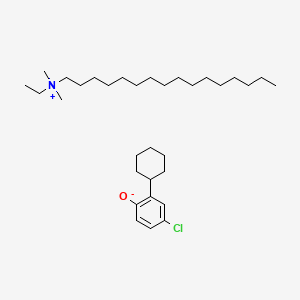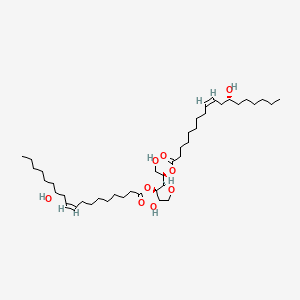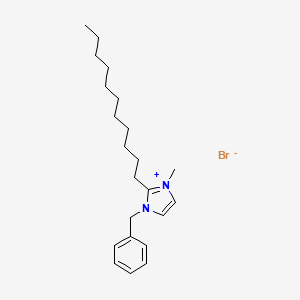
1-Benzyl-3-methyl-2-undecylimidazolium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-methyl-2-undecylimidazolium bromide is a compound that belongs to the class of imidazolium salts. These salts are known for their unique properties and wide range of applications in various fields such as chemistry, biology, and industry. The compound has a molecular formula of C22H35N2Br and a molecular weight of 407.431 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Benzyl-3-methyl-2-undecylimidazolium bromide can be synthesized through a series of chemical reactions involving imidazole derivatives. One common method involves the alkylation of 1-benzylimidazole with an alkyl halide, such as 1-bromoundecane, under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 1-Benzylimidazole and 1-bromoundecane.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like acetonitrile.
Procedure: The mixture is heated under reflux for several hours until the reaction is complete. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-methyl-2-undecylimidazolium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, such as hydroxide or acetate ions.
Oxidation and Reduction: The imidazolium ring can undergo oxidation or reduction under specific conditions.
Complex Formation: The compound can form complexes with metal ions, which can be used in catalysis.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like water or methanol, using reagents such as sodium hydroxide or sodium acetate.
Oxidation and Reduction: These reactions require specific oxidizing or reducing agents, such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Complex Formation: Metal salts like palladium chloride or copper sulfate are used to form complexes with the imidazolium compound.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products like 1-Benzyl-3-methyl-2-undecylimidazolium hydroxide or acetate can be formed.
Oxidation Products: Oxidized derivatives of the imidazolium ring.
Complexes: Metal-imidazolium complexes with potential catalytic properties.
Scientific Research Applications
1-Benzyl-3-methyl-2-undecylimidazolium bromide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a solvent in ionic liquid applications.
Biology: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in electrochemical applications, such as in the development of batteries and fuel cells.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-methyl-2-undecylimidazolium bromide involves its interaction with molecular targets through its imidazolium ring. The compound can interact with enzymes, proteins, and other biomolecules, affecting their function. The bromide ion can also participate in ionic interactions, influencing the compound’s overall activity. The specific pathways and molecular targets depend on the application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-methylimidazolium chloride: Similar structure but with a chloride ion instead of bromide.
1-Benzyl-3-methylimidazolium acetate: Contains an acetate ion instead of bromide.
1-Benzyl-3-methylimidazolium hydroxide: Contains a hydroxide ion instead of bromide
Uniqueness
1-Benzyl-3-methyl-2-undecylimidazolium bromide is unique due to its long alkyl chain, which imparts specific properties such as increased hydrophobicity and enhanced interaction with lipid membranes. This makes it particularly useful in applications requiring amphiphilic properties, such as in drug delivery and membrane studies .
Properties
CAS No. |
133-20-0 |
|---|---|
Molecular Formula |
C22H35BrN2 |
Molecular Weight |
407.4 g/mol |
IUPAC Name |
1-benzyl-3-methyl-2-undecylimidazol-3-ium;bromide |
InChI |
InChI=1S/C22H35N2.BrH/c1-3-4-5-6-7-8-9-10-14-17-22-23(2)18-19-24(22)20-21-15-12-11-13-16-21;/h11-13,15-16,18-19H,3-10,14,17,20H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
FMZPWWHYVRJVEX-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC1=[N+](C=CN1CC2=CC=CC=C2)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


